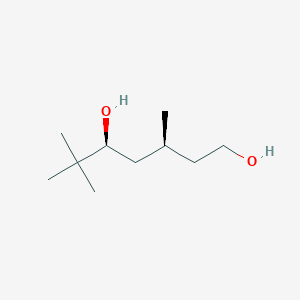
(3S,5S)-3,6,6-trimethylheptane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-3,6,6-trimethylheptane-1,5-diol is an organic compound with a unique structure characterized by the presence of two hydroxyl groups and three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,6,6-trimethylheptane-1,5-diol typically involves the use of stereoselective reactions to ensure the correct configuration of the compound. One common method involves the reduction of a precursor ketone using a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from -10°C to 25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reduction reactions, and advanced purification techniques like distillation or crystallization are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-3,6,6-trimethylheptane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form alkanes using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl₂) in an inert solvent like dichloromethane.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S,5S)-3,6,6-trimethylheptane-1,5-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a model molecule to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for applications in coatings, adhesives, and lubricants.
Wirkmechanismus
The mechanism of action of (3S,5S)-3,6,6-trimethylheptane-1,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The stereochemistry of the molecule plays a crucial role in determining its biological effects and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,5R)-3,6,6-trimethylheptane-1,5-diol
- (3R,5S)-3,6,6-trimethylheptane-1,5-diol
- (3R,5R)-3,6,6-trimethylheptane-1,5-diol
Uniqueness
(3S,5S)-3,6,6-trimethylheptane-1,5-diol is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its stereoisomers, this compound may exhibit different physical and chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
531559-37-2 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
(3S,5S)-3,6,6-trimethylheptane-1,5-diol |
InChI |
InChI=1S/C10H22O2/c1-8(5-6-11)7-9(12)10(2,3)4/h8-9,11-12H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
FUAFTPHAAKIVKB-IUCAKERBSA-N |
Isomerische SMILES |
C[C@@H](CCO)C[C@@H](C(C)(C)C)O |
Kanonische SMILES |
CC(CCO)CC(C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
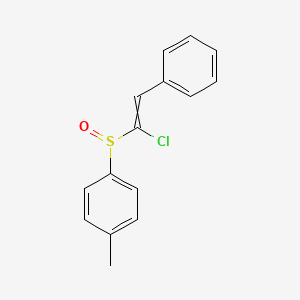

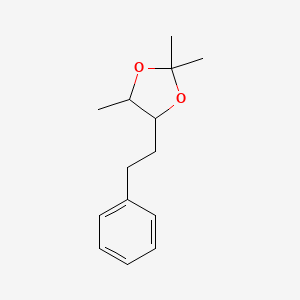
![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
![Diethyl [3-(4-benzoylphenoxy)propyl]phosphonate](/img/structure/B14231115.png)

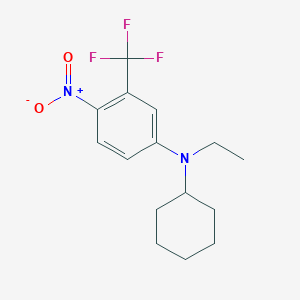
![Furo[3,4-c]pyridin-4-amine, 1,3-dihydro-3-imino-6,7-dimethyl-](/img/structure/B14231141.png)
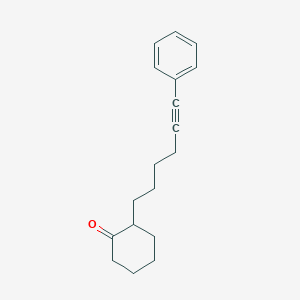
![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
